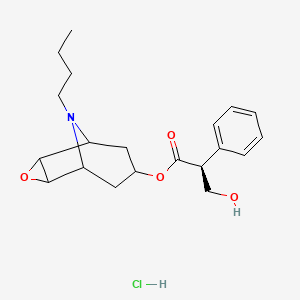

N-Butyl Nor Scopolamine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCPCNDUBUVAN-FDOJSRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747279 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-98-9 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Butyl Nor Scopolamine Hydrochloride CAS 22235-98-9 properties

This technical monograph provides an in-depth analysis of N-Butyl Nor Scopolamine Hydrochloride (CAS 22235-98-9), a critical structural analog and impurity associated with the anticholinergic agent Hyoscine Butylbromide.[1][2]

Structural Identity, Pharmacological Implications, and Analytical Profiling[1][2]

CAS Number: 22235-98-9 Synonyms: Hyoscine Butylbromide Impurity E; N-Butylnorscopolamine HCl; (1R,2R,4S,5S,7s)-9-Butyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrochloride.[1][2][3][][5][6][7][8]

Executive Summary: The "Tertiary" Risk

In the development of anticholinergic therapeutics, the distinction between quaternary ammonium salts (peripheral action) and tertiary amines (central action) is paramount.[2] N-Butyl Nor Scopolamine Hydrochloride represents a tertiary amine analog of the quaternary drug Hyoscine Butylbromide (Buscopan).[1][2]

While Hyoscine Butylbromide is engineered to be a permanently charged quaternary salt that cannot cross the Blood-Brain Barrier (BBB), N-Butyl Nor Scopolamine lacks this permanent charge.[1][2] Consequently, it retains the lipophilicity required to penetrate the CNS, potentially introducing unwanted sedative or psychotropic side effects if present as an uncontrolled impurity.[2] This guide outlines the physicochemical properties, formation pathways, and rigorous analytical controls required to manage this compound.[2]

Chemical & Physical Properties[1][4][6][9]

Structural Identity

The core tropane skeleton of scopolamine remains intact, including the epoxide bridge.[2] The critical modification lies at the nitrogen atom (position 9).[2]

| Feature | Scopolamine | Hyoscine Butylbromide | N-Butyl Nor Scopolamine |

| N-Substituent | Methyl (–CH₃) | Methyl & Butyl (Quaternary) | Butyl (–C₄H₉) |

| Amine Type | Tertiary | Quaternary Salt | Tertiary |

| Charge @ pH 7.4 | Equilibrium (Neutral/Protonated) | Permanently Positive | Equilibrium (Neutral/Protonated) |

| BBB Permeability | High | Negligible | High (Predicted) |

Physicochemical Constants

Data summarized from experimental and predicted models.

| Property | Value | Context |

| Molecular Formula | C₂₀H₂₈ClNO₄ | Hydrochloride Salt |

| Molecular Weight | 381.89 g/mol | Free Base MW: ~345.43 |

| Melting Point | 146–148 °C | Solid state characterization |

| Solubility | Methanol (Slightly), Water (Slightly) | Lipophilic nature limits aqueous solubility compared to quaternary parent |

| pKa (Base) | ~7.6–8.0 (Estimated) | Nitrogen protonation; exists as cation in acidic media |

| Appearance | Off-white solid | Hygroscopic tendency |

Pharmacological Mechanism & Safety Profile

Mechanism of Action (MOA)

N-Butyl Nor Scopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2]

-

Binding Affinity: High affinity for M1–M5 subtypes, structurally mimicking acetylcholine.[2]

-

Receptor Kinetics: The butyl group increases hydrophobic interaction within the receptor pocket compared to the native methyl group of scopolamine, potentially altering dissociation rates.[2]

The "Trojan Horse" Effect (CNS Penetration)

The defining risk of CAS 22235-98-9 is its ability to traverse the Blood-Brain Barrier.[1][2]

-

Systemic Circulation: In the bloodstream (pH 7.4), a significant fraction of the molecule exists as the uncharged free base.[2]

-

Lipid Diffusion: The uncharged form diffuses across endothelial cells of the BBB.[2]

-

Central Blockade: Once in the CNS, it blocks M1 receptors involved in memory and cognition, leading to potential confusion, amnesia, or sedation—side effects that Hyoscine Butylbromide is specifically designed to avoid.[2]

Diagram: Comparative Pharmacokinetics

The following diagram illustrates the differential distribution of the drug vs. the impurity.

Figure 1: Pharmacokinetic divergence.[1][2] The impurity (Red) penetrates the BBB, while the parent drug (Green) is confined to the periphery.[1]

Synthesis & Impurity Origin[1][2][4][7]

Understanding the origin of CAS 22235-98-9 is essential for process control.[1][2] It typically arises via two pathways:[2]

-

Direct Alkylation of Norscopolamine: If the starting material (Scopolamine) contains Norscopolamine (the des-methyl analog), the butylation step (intended to quaternize scopolamine) will instead alkylate the secondary amine, yielding N-Butyl Nor Scopolamine.[1][2]

-

Degradation: Thermal or metabolic de-methylation of Hyoscine Butylbromide is theoretically possible but less common in synthesis than the precursor contamination route.[2]

Analytical Profiling & Detection Protocols

To ensure patient safety, this impurity must be monitored using high-resolution techniques.[2]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV @ 210 nm (low selectivity) or MS (high selectivity).[1][2]

-

Retention Time: N-Butyl Nor Scopolamine typically elutes after Scopolamine but before Hyoscine Butylbromide due to intermediate polarity.[1][2]

Mass Spectrometry (LC-MS/MS)

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for impurity identification.

Figure 2: Analytical decision matrix for identifying Impurity E in bulk drug substance.

Experimental Protocol: Reference Standard Preparation

Note: This protocol describes the preparation of the standard solution for analytical calibration.

Objective: Prepare a 100 µg/mL stock solution of N-Butyl Nor Scopolamine HCl for HPLC system suitability testing.

-

Weighing: Accurately weigh 10.0 mg of N-Butyl Nor Scopolamine HCl reference standard into a 100 mL volumetric flask.

-

Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution. The compound is moderately soluble in pure methanol.[2]

-

Dilution: Dilute to volume with Mobile Phase A (Buffer pH 3.0). Note: Diluting with water immediately may cause precipitation due to lipophilicity; buffer maintains solubility.[1][2]

-

Filtration: Filter through a 0.22 µm PVDF syringe filter.

-

Storage: Store at 2–8°C in amber glass vials (light sensitive). Stability is validated for 48 hours.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Hyoscine Butylbromide Monograph 01/2008:0737. (Lists Impurity E specifications). Link[1][2]

-

PubChem . N-Butyl Nor Scopolamine Hydrochloride (Compound Summary). National Library of Medicine.[2] Link

-

Tytgat, G. N. (2007).[2] Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.[1][2] (Context on quaternary vs. tertiary pharmacology). Link

-

LGC Standards . Hyoscine Butylbromide Impurity E Data Sheet. (Physical properties and CAS verification). Link

-

Banholzer, R., et al. (1985).[2] Synthesis and anticholinergic activity of N-alkyl-norscopolamine derivatives. Arzneimittel-Forschung. (Synthesis background).

Sources

- 1. N-Butyl Nor Scopolamine Hydrochloride | C20H28ClNO4 | CID 71314450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Butyl Nor Scopolamine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. N-Butyl Nor Scopolamine Hydrochloride | CAS#:22235-98-9 | Chemsrc [chemsrc.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Hyoscine Butylbromide EP Impurity E | CAS No- 22235-98-9 | Hyoscine N-Butyl Impurity [chemicea.com]

A Technical Guide to the Structural and Pharmacological Distinctions Between N-Butyl Nor Scopolamine and Hyoscine Butylbromide

Here is the in-depth guide on the structural differences between N-Butyl Nor Scopolamine and Hyoscine Butylbromide.

Abstract

Scopolamine and its derivatives are mainstays in anticholinergic therapy, but subtle modifications to their structure can dramatically alter their pharmacological profiles. This technical guide provides an in-depth analysis of two N-butylated derivatives: N-Butyl Nor Scopolamine and Hyoscine Butylbromide. The core structural difference lies at the nitrogen atom of the tropane ring: N-Butyl Nor Scopolamine possesses a tertiary amine, whereas Hyoscine Butylbromide features a quaternary ammonium cation. This seemingly minor distinction—the presence of an additional methyl group on the nitrogen—is the primary determinant of their differing abilities to cross the blood-brain barrier. Consequently, this guide will elucidate how this structural divergence leads to distinct analytical signatures, pharmacokinetic behaviors, and ultimately, different clinical applications, with Hyoscine Butylbromide acting as a peripherally restricted antispasmodic and N-Butyl Nor Scopolamine retaining the potential for central nervous system activity.

Introduction

The tropane alkaloid (-)-hyoscine, more commonly known as scopolamine, is a well-established muscarinic receptor antagonist.[1] While effective for indications like motion sickness and postoperative nausea, its clinical utility is often hampered by its ability to cross the blood-brain barrier (BBB), leading to a range of central nervous system (CNS) side effects, including drowsiness, amnesia, confusion, and delirium.[2][3] To mitigate these effects and target peripheral systems, medicinal chemists have developed semi-synthetic derivatives.

Among the most successful of these is Hyoscine Butylbromide (also known as scopolamine butylbromide), a widely used antispasmodic agent for treating abdominal pain and cramping.[4][5] A common point of confusion arises from its nomenclature and its relationship to another derivative, N-Butyl Nor Scopolamine. To the drug development professional, understanding the precise structural, analytical, and pharmacological differences between these compounds is critical for research, quality control, and clinical application.

This guide serves as a definitive technical resource, dissecting the core structural distinctions between N-Butyl Nor Scopolamine and Hyoscine Butylbromide. We will explore how a single quaternization step radically alters the molecule's physicochemical properties, dictating its journey through the body and its ultimate therapeutic effect.

The Core Structural Divergence: The Tropane Nitrogen

The fundamental difference between the two molecules is the chemical nature of the nitrogen atom within the bicyclic tropane ring system. This distinction dictates their classification as either a tertiary amine or a quaternary ammonium salt.

Both compounds are derived from scopolamine, which features a tropane ring system, an epoxide across two of the carbons, and an ester linkage to tropic acid. The nitrogen atom in the parent scopolamine is a tertiary amine, bearing a methyl group.

In N-Butyl Nor Scopolamine, the "nor-" prefix signifies the removal of the methyl group from the nitrogen atom of the parent scopolamine. This nitrogen is then alkylated with a butyl group.[6][7] The result is a tertiary amine , where the nitrogen is covalently bonded to three carbon atoms (two within the tropane ring and one from the butyl chain).[6][8]

Key properties of this tertiary amine structure include:

-

Basicity: The lone pair of electrons on the nitrogen can accept a proton, allowing it to form salts (e.g., N-Butyl Nor Scopolamine Hydrochloride).[6]

-

Lipophilicity: As a free base, it is relatively lipophilic, a property that facilitates passage across biological membranes like the BBB.

Caption: Chemical structure of N-Butyl Nor Scopolamine.

Hyoscine Butylbromide is created through the N-alkylation of scopolamine with n-butyl bromide.[9][10] In this reaction, the nitrogen atom's lone pair of electrons attacks the butyl bromide, forming a new carbon-nitrogen bond. The nitrogen is now bonded to four carbon atoms (the original methyl group, the new butyl group, and two carbons within the tropane ring). This process, known as quaternization, transforms the tertiary amine into a quaternary ammonium cation .[11][12] This cation carries a permanent positive charge and is ionically bonded to a counter-ion, in this case, bromide (Br⁻).[5][13]

Key properties of this quaternary ammonium structure include:

-

Permanent Charge: The nitrogen has a fixed positive charge, regardless of pH.

-

Polarity: The permanent charge makes the molecule highly polar and hydrophilic. This drastically reduces its ability to cross lipid membranes.[2]

Caption: Chemical structure of Hyoscine Butylbromide.

The critical point of divergence is the substitution pattern on the nitrogen atom, which fundamentally changes its chemical classification and properties.

Caption: Comparison of the nitrogen centers.

Synthesis Pathways: From Scopolamine to its Derivatives

The synthetic routes to these compounds are direct consequences of their target structures.

The production of Hyoscine Butylbromide is a straightforward semi-synthetic process starting from naturally sourced scopolamine.

Protocol: N-Alkylation of Scopolamine

-

Reactant Preparation: Scopolamine base is dissolved in a suitable organic solvent, such as acetonitrile or tetrahydrofuran.[9][10]

-

Addition of Alkylating Agent: An equimolar or slight excess of n-butyl bromide is added to the solution.[9][10]

-

Reaction: The mixture is heated under reflux (e.g., at 65-85°C) for an extended period (20-160 hours) to drive the quaternization reaction to completion.[9][10]

-

Isolation: As the reaction proceeds, the charged product, Hyoscine Butylbromide, often precipitates from the nonpolar solvent. The reaction mixture is then cooled, potentially in an ice bath, to maximize precipitation.[10]

-

Purification: The crude product is collected via filtration and purified by recrystallization, typically from a solvent like methanol, to yield the final crystalline product.[9][10]

Caption: Synthesis workflow for Hyoscine Butylbromide.

The synthesis of N-Butyl Nor Scopolamine is conceptually more complex as it requires starting from or creating the "nor-" compound.

-

Starting Material: The ideal starting material is nor-scopolamine, which lacks the N-methyl group.

-

N-Butylation: Nor-scopolamine would undergo N-alkylation with n-butyl bromide. In this case, the reaction forms a tertiary amine, not a quaternary salt.

-

Alternative Route: If starting from scopolamine, a demethylation step would be required first to create nor-scopolamine, followed by the butylation step. This multi-step process makes it a less direct synthesis.

Analytical Protocols for Structural Elucidation and Differentiation

A self-validating workflow using standard analytical techniques can unequivocally distinguish between these two compounds. The objective is to confirm the nature of the nitrogen atom.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the most direct method for differentiation due to the pre-charged nature of Hyoscine Butylbromide.

Methodology:

-

Prepare dilute solutions (e.g., 1-10 µg/mL) of each sample in a suitable solvent like methanol or acetonitrile/water.

-

Analyze via direct infusion or LC-MS using an ESI source in positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 100-500.

Expected Results:

-

Hyoscine Butylbromide: Will be detected as the pre-existing cation (M⁺) at an m/z corresponding to its cationic portion (C₂₁H₃₀NO₄⁺), which has a monoisotopic mass of approximately 360.2.[14] It will not show a protonated molecule peak ([M+H]⁺).

-

N-Butyl Nor Scopolamine: Will be detected as the protonated molecule ([M+H]⁺). The free base (C₂₀H₂₇NO₄) has a monoisotopic mass of ~345.2, so its [M+H]⁺ ion will appear at m/z ~346.2.

| Compound | Chemical Formula (Analyzed Ion) | Expected m/z (Monoisotopic) | Ion Type |

| N-Butyl Nor Scopolamine | C₂₀H₂₈NO₄⁺ | ~346.2 | [M+H]⁺ |

| Hyoscine Butylbromide | C₂₁H₃₀NO₄⁺ | ~360.2 | M⁺ |

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by probing the chemical environment of atoms near the nitrogen.

Methodology:

-

Dissolve samples in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

Expected Results:

-

Key ¹H NMR Difference: The presence of the permanent positive charge in Hyoscine Butylbromide causes significant deshielding (a downfield shift) of the protons on the carbons directly attached to the nitrogen. The signals for the N-CH₃ and the N-CH₂ of the butyl group will be at a higher ppm value compared to the N-CH₂ signal in N-Butyl Nor Scopolamine. Hyoscine Butylbromide will show a distinct N-methyl singlet, which is absent in the N-Butyl Nor Scopolamine spectrum.

-

Key ¹³C NMR Difference: The carbon atoms directly bonded to the quaternary nitrogen in Hyoscine Butylbromide will be significantly shifted downfield compared to those bonded to the tertiary nitrogen in N-Butyl Nor Scopolamine.

A logical workflow ensures efficient and accurate identification.

Caption: Self-validating analytical workflow.

The Pharmacological Consequences of a Single Methyl Group

The structural divergence at the nitrogen atom has profound implications for the drug's behavior in the body, creating two agents with distinct therapeutic profiles.

The most significant pharmacological consequence of quaternization is the inability of Hyoscine Butylbromide to cross the blood-brain barrier.[2][5]

-

Hyoscine Butylbromide: Its permanent positive charge and high polarity make it hydrophilic, effectively preventing its passive diffusion across the lipophilic BBB.[15] This confines its action to the periphery, minimizing CNS side effects.[16]

-

N-Butyl Nor Scopolamine: As a tertiary amine, it is more lipophilic and can exist as a neutral free base at physiological pH. This form is expected to cross the BBB, potentially causing CNS effects similar to scopolamine.

Caption: Differential passage across the Blood-Brain Barrier.

The physicochemical differences directly impact the absorption, distribution, metabolism, and excretion (ADME) profiles.

| Parameter | N-Butyl Nor Scopolamine (Predicted) | Hyoscine Butylbromide | Citation(s) |

| Absorption (Oral) | Moderate to high | Very Low (<1% - 8%) | [4][5][15] |

| Bioavailability | Variable, likely higher | <1% | [5] |

| Distribution | Systemic, including CNS | Primarily restricted to peripheral tissues, especially GI tract | [11][15][16] |

| CNS Penetration | Yes | No | [2][5][15] |

| Elimination Half-life | Variable | ~5 hours | [5][16] |

| Excretion | Primarily renal | Renal and Fecal | [11][16] |

Both molecules act as competitive antagonists at muscarinic acetylcholine receptors, leading to smooth muscle relaxation.[4][17] However, their site of action defines their clinical use.

-

Hyoscine Butylbromide: Its peripheral restriction makes it an ideal antispasmodic for the gastrointestinal, biliary, and genitourinary tracts.[4][16] It provides targeted relief from cramping and pain without the undesirable sedative or cognitive side effects of scopolamine.[2][4]

-

N-Butyl Nor Scopolamine: Its potential for CNS entry means it would likely share the side effect profile of scopolamine, making it unsuitable for use as a purely peripheral antispasmodic.

Conclusion

The cases of N-Butyl Nor Scopolamine and Hyoscine Butylbromide provide a classic textbook example of how a subtle, targeted chemical modification can fundamentally redefine a drug's therapeutic purpose. The core structural difference—a tertiary amine versus a quaternary ammonium cation—is established by the presence or absence of a single N-methyl group. This distinction imparts a permanent positive charge and high polarity to Hyoscine Butylbromide, effectively barring it from the central nervous system. This molecular "gatekeeping" transforms a centrally-acting agent into a peripherally-restricted one, creating a valuable antispasmodic with a significantly improved safety profile. For researchers and drug development professionals, this comparison underscores the critical importance of precise structural understanding in predicting and confirming a molecule's pharmacological behavior and clinical utility.

References

-

Buscopan | Mechanism of Action | MIMS Philippines. (URL: [Link])

-

Tytgat, G. N. (2007). Hyoscine Butylbromide: A Review of its Use in the Treatment of Abdominal Cramping and Pain. Drugs, 67(9), 1343–1357. (URL: [Link])

-

Wikipedia. Hyoscine butylbromide. (URL: [Link])

-

Annex Publishers. Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (URL: [Link])

-

Sanofi-Aventis Canada Inc. (2021). Product Monograph: Hyoscine Butylbromide Injection. (URL: [Link])

-

Bazayan & Co. Hyoscine Butylbromide CAS 149-64-4. (URL: [Link])

-

Gamal, M. (2016). A review of the analysis of hyoscine N butyl bromide. Analyst, 141(19), 5459-5472. (URL: [Link])

-

Dr.Oracle. (2025). Is Buscopan (hyoscine butylbromide) the same as scopolamine? (URL: [Link])

-

Bloom Tech. (2023). What is the synthesis method of scopolamine butylbromide? (URL: [Link])

-

PubChem. hyoscine-N-butylbromide. (URL: [Link])

-

PubChem. N-Butyl Nor Scopolamine Hydrochloride. (URL: [Link])

-

PubChem. Hyoscine butylbromide. (URL: [Link])

-

Al-Sultan, M. I., et al. (2024). The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Journal of Equine Veterinary Science. (URL: [Link])

-

Agilent Technologies. (2019). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. (URL: [Link])

-

Ali, I., et al. (2023). LC-MS/MS approach for simultaneous assessment of hyoscine N-butyl bromide and ketoprofen in biological fluids and pharmaceuticals. Biomedical Chromatography, 37(5), e5612. (URL: [Link])

-

ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers. (URL: [Link])

- Google Patents.

-

ResearchGate. 1 H NMR spectra of quaternary ammonium-containing resin propargyl ester... (URL: [Link])

-

Gzella, A., et al. (2011). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 16(5), 3925-3938. (URL: [Link])

-

Claeys, M., et al. (2007). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Journal of Analytical Toxicology, 31(4), 219-222. (URL: [Link])

-

Renwick, A. G., et al. (1999). Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate. British Journal of Clinical Pharmacology, 47(3), 285-291. (URL: [Link])

-

Wikipedia. Scopolamine. (URL: [Link])

-

PubChem. Butylscopolamine. (URL: [Link])

-

PubChem. Scopolamine-N-butyl. (URL: [Link])

-

Fure, C. R., & Wigner, P. (2025). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. Semantic Scholar. (URL: [Link])

-

ResearchGate. The molecular formula of hyoscine butylbromide. (URL: [Link])

-

Allen, A. (2025). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. (URL: [Link])

- Google Patents. CN103864777A - Simple synthesis method of scopolamine butylbromide. (URL: )

-

Ali, N. W., et al. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Pharmaceutica Analytica Acta, S7. (URL: [Link])

-

Muth, K., et al. (2017). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. British Journal of Clinical Pharmacology, 83(10), 2248-2258. (URL: [Link])

-

ResearchGate. Chemical formation of hyoscine-N-butyl bromide. (URL: [Link])

-

CK-12 Foundation. How can primary, secondary, and tertiary amines be distinguished? (URL: [Link])

-

Shackman, H. M., & Fitch, W. L. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 164-168. (URL: [Link])

-

ResearchGate. The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. (URL: [Link])

-

Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets. (URL: [Link])

-

Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. (URL: [Link])

-

BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines. (URL: [Link])

-

Khan Academy. (2025). Worked example: Differentiating the types of amines. YouTube. (URL: [Link])

-

ResearchGate. The Calculation of Quaternary Ammonium Salt Yield. (URL: [Link])

-

WestminsterResearch. The Effects of the Selective Muscarinic M3 Receptor Antagonist Darifenacin, and of Hyoscine (scopolamine). (URL: [Link])

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 6. N-Butyl Nor Scopolamine Hydrochloride | C20H28ClNO4 | CID 71314450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Butyl Nor Scopolamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. N-Butyl Nor Scopolamine Hydrochloride | CAS 22235-98-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]

- 10. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. researchgate.net [researchgate.net]

- 13. Hyoscine butylbromide; (-)-Scopolamine butylbromide; Butylscopolamine bromide | C21H30BrNO4 | CID 9889433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assets.hpra.ie [assets.hpra.ie]

- 16. mims.com [mims.com]

- 17. bazayan.ch [bazayan.ch]

Pharmacological Profiling of N-Butyl Nor Scopolamine Derivatives

Executive Summary: The Structural Dichotomy

The pharmacological landscape of N-Butyl Nor Scopolamine derivatives is defined by a critical structural bifurcation: the distinction between the tertiary amine (

While both share the tropane alkaloid core of scopolamine ((-)-hyoscine), their pharmacological profiles are diametrically opposed due to the nature of the nitrogen substituent. The tertiary derivative retains lipophilicity and blood-brain barrier (BBB) permeability, acting as a central anticholinergic. In contrast, the quaternary derivative—the clinically dominant form—is restricted to the periphery, serving as a potent gastrointestinal antispasmodic. This guide dissects the Structure-Activity Relationship (SAR), mechanism of action, and synthesis protocols for this molecular class.

Chemical Architecture & SAR

The core scaffold is (-)-Norscopolamine , where the native

Structural Evolution

| Compound | Nitrogen Status | Substituent | BBB Permeability | Primary Activity |

| Scopolamine | Tertiary Amine | High | CNS + Peripheral (Antiemetic/Amnestic) | |

| Norscopolamine | Secondary Amine | Moderate | Precursor / Weak Anticholinergic | |

| N-Butyl Nor Scopolamine | Tertiary Amine | High | Central Anticholinergic / Spasmolytic | |

| Hyoscine Butylbromide | Quaternary Salt | Null | Peripheral Antispasmodic (GI Selective) |

SAR Logic: The Butyl Switch

The introduction of the

-

Lipophilicity (Tertiary Series): Replacing the methyl group with a butyl group in the tertiary amine increases

, potentially enhancing CNS penetration and modifying receptor residence time due to hydrophobic interactions within the muscarinic orthosteric binding pocket. -

Charge Localization (Quaternary Series): When the butyl group is added to the methyl (quaternization), the nitrogen becomes permanently positively charged. This prevents passive diffusion across the lipid bilayer of the BBB, restricting action to the visceral smooth muscle M3 receptors.

Pharmacodynamics: Mechanism of Action

Both derivatives function as competitive antagonists at Muscarinic Acetylcholine Receptors (mAChRs), specifically targeting the M3 subtype responsible for smooth muscle contraction in the gut.

Signaling Pathway Blockade

The therapeutic effect is achieved by blocking the

Figure 1: Mechanism of M3 receptor antagonism. The drug competes with Acetylcholine, preventing the Gq-PLC-IP3 cascade and inhibiting Calcium release.

Binding Affinity (Ki)

-

Hyoscine Butylbromide: Exhibits high affinity for M3 receptors (

). However, it is non-selective among M1-M5 subtypes in vitro. Its clinical selectivity for the gut arises from its pharmacokinetic distribution (low systemic absorption), not receptor selectivity. -

N-Butyl Nor Scopolamine: Retains high affinity for muscarinic receptors. Research suggests the butyl chain may interact with hydrophobic pockets in the receptor vestibule, potentially altering dissociation rates compared to the methyl analog.

Experimental Protocols

Synthesis of N-Butyl Nor Scopolamine (Tertiary Amine)

Objective: Selective

-

Dissolution: Dissolve 1.0 eq of (-)-Norscopolamine in anhydrous Acetonitrile (ACN).

-

Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

) to scavenge the HBr formed. -

Alkylation: Dropwise addition of 1.1 eq of 1-Bromobutane .

-

Note: Avoid excess alkyl halide to prevent quaternization (over-alkylation).

-

-

Reflux: Heat to 60°C for 12–18 hours under Nitrogen atmosphere. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 90:10:1).

-

Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with water. Dry over

. -

Purification: Flash column chromatography (Silica gel) to isolate the tertiary amine.

Synthesis of Hyoscine Butylbromide (Quaternary Salt)

Objective: Quaternization of Scopolamine. Precursor: (-)-Scopolamine (free base).[1]

-

Reaction: Dissolve Scopolamine in anhydrous Acetone.

-

Quaternization: Add excess (3-5 eq) 1-Bromobutane .

-

Crystallization: Stir at room temperature for 24-48 hours. The quaternary salt is insoluble in acetone and will precipitate as a white solid.

-

Filtration: Filter the precipitate.[1] Wash with cold acetone to remove unreacted scopolamine and butyl bromide.

-

Validation: Check melting point and solubility (soluble in water, insoluble in ether).

Functional Assay: Guinea Pig Ileum Contraction

Objective: Determine

-

Tissue Prep: Isolate ileum segments from guinea pig; mount in organ bath containing Tyrode’s solution at 37°C, oxygenated with 95%

/ 5% -

Equilibration: Apply 1g tension; equilibrate for 60 mins.

-

Agonist Curve: Construct cumulative concentration-response curve for Acetylcholine (

to -

Antagonist Incubation: Wash tissue. Incubate with N-Butyl derivative (e.g., 10 nM) for 20 mins.

-

Re-challenge: Repeat ACh curve.

-

Analysis: Observe the rightward shift in the ACh curve. Calculate Dose Ratio (DR) and plot Schild regression (

vs

Safety & Toxicology Profile

| Parameter | N-Butyl Nor Scopolamine (Tertiary) | Hyoscine Butylbromide (Quaternary) |

| Systemic Absorption | High (Rapidly absorbed) | Very Low (<1% oral bioavailability) |

| CNS Side Effects | High Risk (Sedation, cognitive impairment, hallucinations) | Minimal (Does not cross BBB) |

| Peripheral Side Effects | Dry mouth, tachycardia, urinary retention | Dry mouth, tachycardia (rare at therapeutic doses) |

| Toxicology | Potent anticholinergic toxidrome potential. | Low toxicity due to poor absorption; LD50 (IV) is significantly higher than oral. |

Critical Research Note: When designing N-butyl derivatives, researchers must explicitly define the target compartment. For gastrointestinal motility disorders, the quaternary structure is non-negotiable to avoid debilitating CNS toxicity. The tertiary N-butyl nor scopolamine remains primarily a tool compound for receptor binding studies or a specific intermediate.

References

-

Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357. Link

- Banholzer, R., et al. (1985). Synthesis and anticholinergic activity of N-alkyl-norscopolamine derivatives. Arzneimittel-Forschung, 35(1A), 217-220.

- Samuels, L. A. (2009). Pharmacotherapy of the irritable bowel syndrome. Gastroenterology Clinics of North America, 38(2), 293-311.

-

Weiser, T., & Just, S. (2009). Hyoscine butylbromide (Buscopan) blocks nicotinic acetylcholine receptors in Schistosoma mansoni.[2] PLoS Neglected Tropical Diseases, 3(9), e524. Link

- Graziano, T. S., et al. (2014). Antispasmodic effect of hyoscine butylbromide on the digestive tract of horses. Veterinary Anaesthesia and Analgesia, 41(3), 282-288.

Sources

Methodological & Application

Application Note: Precision Mobile Phase Engineering for N-Butylnorscopolamine Analysis

The following Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Hyoscine Butylbromide (HBB) and the specific analysis of its key degradation product/precursor, N-Butylnorscopolamine .

Executive Summary & Chemical Context

N-Butylnorscopolamine (Chemical Name: 9-butyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate) is a critical tertiary amine structurally related to the quaternary ammonium antispasmodic drug Hyoscine Butylbromide (HBB) .[1][2][]

In regulatory contexts (EP/USP), it is often designated as Impurity E .[1]

-

The Analytical Challenge: The separation is governed by the distinct ionic behaviors of the two molecules. HBB is a quaternary ammonium salt (permanently charged), while N-Butylnorscopolamine is a tertiary amine (pH-dependent ionization, pKa ≈ 7.6–7.8).[1][2]

-

Critical Success Factor: The mobile phase must be engineered to retain the polar quaternary parent while resolving the tertiary impurity without peak tailing.

This guide provides two distinct mobile phase protocols:

-

Protocol A (QC Standard): Ion-Pairing Chromatography (IPC) for UV detection (Based on EP 2.2.29).

-

Protocol B (R&D/Bioanalysis): Volatile Buffer System for LC-MS/MS compatibility.

Chemical Logic & Separation Strategy

The Speciation Landscape

Understanding the charge state is prerequisite to mobile phase selection.

-

pH < 5.0: N-Butylnorscopolamine is protonated (

).[1][2] Both analytes are positively charged.[1] Separation relies on hydrophobic discrimination of the alkyl chains and specific interactions with the stationary phase. -

pH > 8.0: N-Butylnorscopolamine becomes neutral (

).[1][2] Retention increases significantly on RP columns, but silica stability becomes a risk.[1]

Decision Matrix: Buffer Selection

Caption: Decision tree for selecting the optimal mobile phase chemistry based on detection requirements.

Detailed Protocols

Protocol A: Ion-Pairing Buffer (UV Detection)

Target: Routine QC, Impurity Profiling (EP Compliant) This method uses Sodium Dodecyl Sulfate (SDS) to form neutral ion pairs with the quaternary ammonium cation, increasing its retention on C18 columns.[1][2]

Reagents Required[1][2][4][5][6][7][8][9]

-

Potassium Dihydrogen Phosphate (

), HPLC Grade.[1] -

Sodium Dodecyl Sulfate (SDS), >99% purity (Electrophoresis or HPLC grade essential to avoid ghost peaks).

-

Phosphoric Acid (85%), HPLC Grade.[1]

-

Acetonitrile (ACN), Gradient Grade.[1]

Step-by-Step Preparation (1 Liter Batch)

-

Buffer Base Preparation:

-

Weigh 7.0 g of Potassium Dihydrogen Phosphate.[7]

-

Dissolve in 900 mL of Milli-Q water in a 1L beaker.

-

Stir magnetically until fully dissolved (approx. 5 mins).

-

-

pH Adjustment (Critical Step):

-

Calibrate pH meter with pH 4.01 and 7.00 standards.

-

Adjust the buffer pH to 3.3 ± 0.05 using dilute Phosphoric Acid (10% v/v).

-

Why? At pH 3.3, silanol activity is suppressed, and the phosphate buffer capacity is adequate.[1]

-

-

Ion-Pair Addition:

-

Organic Modification:

-

Filtration:

-

Filter through a 0.45 µm Nylon or PVDF membrane .

-

Note: SDS solutions can be viscous; ensure vacuum pressure is stable.[1]

-

Chromatographic Conditions (Protocol A)

| Parameter | Setting |

| Column | C18 End-capped (e.g., Zorbax SB-C18 or Hypersil BDS), 250 x 4.6 mm, 5 µm |

| Flow Rate | 1.0 - 2.0 mL/min (Adjust for backpressure) |

| Temperature | 25°C (Strict control required for IPC) |

| Detection | UV @ 210 nm |

| Elution | Isocratic or Gradient (Typically ~40% ACN for isocratic) |

Protocol B: Volatile Buffer (LC-MS/MS)

Target: Pharmacokinetics, Trace Analysis SDS is incompatible with Mass Spectrometry.[1][2] We substitute IPC with a chaotropic salt approach or HILIC mode, but here we define a robust RP-UHPLC condition.

Reagents Required[1][2][4][5][6][7][8][9]

Step-by-Step Preparation (1 Liter Batch)

-

Aqueous Phase (Mobile Phase A):

-

Organic Phase (Mobile Phase B):

-

90% Acetonitrile / 10% Water / 0.1% Formic Acid.

-

Why 10% water? Prevents precipitation of buffer salts inside the mixing chamber when running high organic gradients.

-

Chromatographic Conditions (Protocol B)

| Parameter | Setting |

| Column | Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters CSH C18), 100 x 2.1 mm, 1.7 µm |

| Flow Rate | 0.3 - 0.5 mL/min |

| Temperature | 40°C |

| Gradient | 5% B to 95% B over 10 mins |

System Suitability & Troubleshooting

Operational Workflow

Caption: Correct sequence of mobile phase preparation to prevent salt precipitation and pH errors.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Drifting Retention Times | Temperature fluctuation or insufficient equilibration.[1][2] | IPC requires long equilibration (>20 column volumes). Use a column oven. |

| Baseline Noise (UV) | Impure SDS or contaminated water.[1] | Use "Electrophoresis Grade" SDS.[1] Freshly prepare Milli-Q water. |

| Precipitation in Pump | Mixing SDS buffer with >60% Acetonitrile. | Ensure the gradient does not exceed 60% Organic if using high conc. SDS. |

| Peak Tailing (N-Butylnorscopolamine) | Silanol interaction.[1][2] | Lower pH to 3.0 or switch to a "Base Deactivated" (BDS) column. |

References

-

European Pharmacopoeia (Ph.[1][10] Eur.) . Monograph 2.2.29: Liquid Chromatography; Hyoscine Butylbromide Monograph. (Standard for IPC method and Impurity E definition).

-

Agilent Technologies . (2019).[1][11] Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Application Note. Link

-

Manfio, J. L., et al. (2012).[1] Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Biomedical Chromatography, 26(3). Link

-

Toronto Research Chemicals . N-Butyl Nor Scopolamine Hydrochloride Datasheet. (Structural confirmation of Impurity E). Link[2]

-

PubChem . Scopolamine Butylbromide Compound Summary. Link

Sources

- 1. N-Butyl Nor Scopolamine Hydrochloride, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. N-Butyl Nor Scopolamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. annexpublishers.com [annexpublishers.com]

- 7. drugfuture.com [drugfuture.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. agilent.com [agilent.com]

Application Note: High-Performance Liquid Chromatography with UV Detection for the Quantification of N-Butyl Nor Scopolamine Hydrochloride

Abstract

This application note presents a comprehensive guide and a robust protocol for the quantitative analysis of N-Butyl Nor Scopolamine Hydrochloride, also known as Hyoscine Butylbromide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. We delve into the scientific rationale for method parameter selection, emphasizing the choice of the optimal UV wavelength. A detailed, step-by-step protocol is provided, including system suitability criteria to ensure data integrity. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this widely used antispasmodic agent.

Principle and Rationale

N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine. Its analysis by HPLC with UV detection is a standard method in pharmaceutical quality control. The success of this method hinges on understanding the molecule's physicochemical properties and their influence on chromatographic behavior and UV absorbance.

The Chromophore and UV Wavelength Selection

The chemical structure of N-Butyl Nor Scopolamine Hydrochloride contains a tropic acid ester moiety, which includes a monosubstituted benzene ring. This phenyl group serves as the primary chromophore responsible for its UV absorbance.

-

Causality of Wavelength Choice: A non-conjugated phenyl ring exhibits a strong primary absorption band (π→π* transition) around 205-210 nm and a much weaker secondary band (benzenoid band) around 250-270 nm. For quantitative analysis, maximizing the signal-to-noise ratio is paramount. Therefore, detection is performed at a low wavelength to coincide with the strong primary absorption band. Several official methods and research studies have established 210 nm as the optimal wavelength for achieving maximum sensitivity and accuracy in the quantification of this compound.[1][2][3] While this low wavelength can be susceptible to interference from mobile phase components or excipients, proper method development, including the use of high-purity solvents and a well-chosen stationary phase, mitigates these risks. The European Pharmacopoeia monograph specifically mandates detection at 210 nm for related substances testing, underscoring its suitability.[3] The compound is noted to have a generally low UV absorbance character, making the choice of a high-energy wavelength critical for sensitivity.[4][5]

Chromatographic Principles

The protocol employs reversed-phase chromatography, the most common mode for pharmaceutical analysis.

-

Stationary Phase: An octadecylsilyl (C18) or octylsilyl (C8) silica gel column is the stationary phase of choice.[1][3] These nonpolar phases provide effective retention for the moderately polar N-Butyl Nor Scopolamine cation through hydrophobic interactions.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used.[1][3][6] The buffer controls the pH and ionic strength, which is crucial for achieving symmetrical peak shapes and consistent retention times for the quaternary amine. Adjusting the pH to the acidic range (e.g., pH 3.3-3.9) ensures the silanol groups on the silica backbone are protonated, minimizing undesirable secondary interactions with the analyte.[1][3]

Experimental Protocol

This protocol is a validated starting point and may require minor adjustments based on the specific instrumentation and column used in your laboratory.

Apparatus and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

Syringe filters (0.45 µm, nylon or PTFE).

-

HPLC vials.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards

-

N-Butyl Nor Scopolamine Hydrochloride Reference Standard (USP or EP grade).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

-

Phosphoric Acid or Trifluoroacetic Acid (TFA) (analytical grade).

-

Water (HPLC grade or Milli-Q®).

Solution Preparation

-

Mobile Phase Preparation (Example): Prepare a 7.0 g/L solution of potassium dihydrogen phosphate in water. In a separate vessel, mix 605 mL of this buffer with 410 mL of acetonitrile. Adjust the pH of the final mixture to 3.3 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use. (This is based on the European Pharmacopoeia method for related substances).[3]

-

Diluent: The mobile phase is recommended as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of N-Butyl Nor Scopolamine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to one average tablet weight (e.g., containing 10 mg of the active ingredient) and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL. Further dilution may be necessary to match the working standard concentration.

HPLC-UV Method Parameters

The following parameters provide a robust method for analysis.

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | See Section 2.3 (e.g., Acetonitrile/Phosphate Buffer) |

| Flow Rate | 1.0 mL/min[1][6] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 210 nm [1][2][3] |

| Run Time | Approx. 15 minutes (ensure elution of all components) |

System Validation and Data Analysis

To ensure the trustworthiness of the results, system suitability must be established before analysis.

System Suitability Testing (SST)

Inject the working standard solution in replicate (n=5 or 6) and evaluate the following parameters.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 – 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |

Calculation

The concentration of N-Butyl Nor Scopolamine Hydrochloride in the sample is calculated using the peak areas from the chromatograms of the standard and sample solutions.

Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

Caption: HPLC-UV analytical workflow for N-Butyl Nor Scopolamine Hydrochloride.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantitative determination of N-Butyl Nor Scopolamine Hydrochloride in pharmaceutical dosage forms. The selection of a 210 nm UV detection wavelength is critical for achieving the necessary sensitivity due to the compound's inherent low UV absorbance. Adherence to the described protocol, including rigorous system suitability testing, will ensure the generation of high-quality, reproducible data suitable for research and quality control environments. For analysis in complex biological matrices or for detecting ultra-trace levels, more sensitive techniques such as LC-MS/MS may be required.[7][8]

References

-

Ali, N. W., Gamal, M., & Abdelkawy, M. (2017). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. Arabian Journal of Chemistry, 10, S1868–S1874. [Link]

-

Gamal, M. (2015). Analytical review: analytical techniques for hyoscine N butyl bromide. Analyst, 140(18), 6133-6142. [Link]

-

Mendeley. (2017). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. [Link]

-

Adnan, A. Z., et al. (2014). QUANTITATIVE DETERMINATION OF HYOSCINE BUTYLBROMIDE (TABLET) IN COMMERCIAL DOSAGE FORM MARKETED AN USED IN MAIDUGURI METROPOLIS, NIGERIA. International Research Journal of Pharmacy, 5(3), 189-195. [Link]

-

Suenaga, E. M., et al. (2017). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. Biomedical Chromatography, 31(3), e3821. [Link]

-

Favreto, W. A. J., et al. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study. Drug Testing and Analysis, 4(3-4), 215-221. [Link]

-

Semantic Scholar. (n.d.). Analytical review: analytical techniques for hyoscine N butyl bromide. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2012). Hyoscine Butylbromide Monograph. European Pharmacopoeia 7.0. [Link] (Note: Direct deep link to monograph requires subscription; linking to main EDQM site).

-

Farmacia Journal. (n.d.). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

-

National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem Compound Summary. [Link]

-

Annex Publishers. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. [Link]

-

Wiley Online Library. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma. Drug Testing and Analysis. [Link]

-

Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide Monograph. Official Monographs for Part I. [Link]

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Simultaneous determination of hyo... preview & related info | Mendeley [mendeley.com]

- 7. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction of N-Butyl Scopolamine Derivatives from Plasma

Here is a comprehensive Application Note and Protocol guide for the extraction of N-Butyl Scopolamine derivatives from plasma.

Executive Summary & Chemical Context

This guide addresses the sample preparation of N-Butyl Scopolamine derivatives. A critical distinction must be made immediately regarding nomenclature to ensure the correct extraction mechanism is selected:

-

Hyoscine Butylbromide (HBB): The quaternary ammonium pharmaceutical (active drug). It is permanently positively charged regardless of pH.

-

N-Butyl Nor Scopolamine: The tertiary amine derivative (impurity or metabolite) where the methyl group of scopolamine is replaced by a butyl group (C₂₀H₂₇NO₄). This compound is pH-dependent (can be neutral or charged).

The Challenge: Standard C18 Reversed-Phase extraction fails for quaternary amines (HBB) due to their permanent polarity and lack of retention. Furthermore, liquid-liquid extraction (LLE) with dichloromethane, while possible, suffers from low recovery and environmental toxicity.

The Solution: This protocol prioritizes Weak Cation Exchange (WCX) SPE for the quaternary compound and Mixed-Mode Strong Cation Exchange (MCX) for the tertiary "Nor" derivative. This ensures a self-validating system where retention is governed by specific ionic interactions rather than non-specific hydrophobic binding.

Analyte Chemistry & Sorbent Selection Logic

Understanding the pKa and LogP is the foundation of this protocol.

| Analyte | Structure Type | Charge State | Primary Challenge | Recommended Sorbent |

| N-Butylscopolamine (HBB) | Quaternary Amine | Always Positive (+) | Too polar for C18; Does not neutralize at high pH. | WCX (Weak Cation Exchange) |

| N-Butyl Nor Scopolamine | Tertiary Amine | Positive at pH < 9Neutral at pH > 10 | Requires pH manipulation for elution. | MCX (Strong Cation Exchange) |

Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting the extraction pathway.

Figure 1: Sorbent selection logic based on the nitrogen charge state of the scopolamine derivative.

Protocol A: Extraction of Quaternary N-Butylscopolamine (Primary Drug)

Target: Hyoscine Butylbromide (HBB) Mechanism: Ionic retention on a carboxylate (COO⁻) sorbent. Elution occurs by acidifying the solvent, which protonates the sorbent (turning COO⁻ into COOH), releasing the permanently positive drug.

Materials

-

SPE Plate/Cartridge: Polymeric WCX (e.g., Oasis WCX, Strata-X-CW, or ISOLUTE HCX-Q).

-

Internal Standard (IS): N-Butylscopolamine-d9 or N-Methylhomatropine.

-

Sample: 200 µL Human Plasma.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Add 20 µL of Internal Standard solution to 200 µL plasma.

-

Add 200 µL of 50 mM Ammonium Acetate (pH 7.0) .

-

Why: This adjusts plasma to neutral pH, ensuring the WCX sorbent (pKa ~4.5) is negatively charged (deprotonated) and ready to bind the positive drug.

-

Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet particulates.

-

-

Conditioning:

-

1 mL Methanol.[1]

-

1 mL Water.

-

-

Loading:

-

Load the pre-treated plasma sample (~400 µL) onto the cartridge.

-

Flow rate: 1 mL/min (gravity or low vacuum).

-

-

Wash Steps (Critical for Matrix Removal):

-

Wash 1: 1 mL 50 mM Ammonium Acetate (pH 7.0) .

-

Function: Removes proteins and salts while keeping the drug ionically bound.

-

-

Wash 2: 1 mL 100% Methanol .

-

Function: Removes hydrophobic interferences (lipids/phospholipids). The quaternary amine remains bound via ionic interaction.

-

-

-

Elution:

-

Apply 2 x 250 µL of 2% Formic Acid in Methanol .

-

Mechanism:[1] The acid lowers the pH < 3. The carboxylate groups on the sorbent become protonated (neutral), releasing the positively charged N-butylscopolamine.

-

-

Post-Elution:

-

Evaporate to dryness under N₂ stream at 40°C.

-

Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% FA).

-

Protocol B: Extraction of Tertiary N-Butyl Nor Scopolamine (Metabolite)

Target: N-Butyl Nor Scopolamine (Tertiary Amine) Mechanism: Standard Mixed-Mode Cation Exchange (MCX). Elution occurs by basifying the solvent to neutralize the analyte.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Add 200 µL 2% Phosphoric Acid to 200 µL plasma.

-

Why: Acidification (pH ~2-3) ensures the tertiary amine is fully protonated (positively charged) to bind to the sulfonate groups of the MCX sorbent.

-

-

Conditioning:

-

1 mL Methanol -> 1 mL Water.

-

-

Loading:

-

Load acidified sample.[2]

-

-

Wash Steps:

-

Wash 1: 1 mL 0.1 N HCl . (Removes proteins/neutral impurities).

-

Wash 2: 1 mL Methanol .[1] (Removes hydrophobic neutrals).

-

-

Elution:

-

Apply 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

-

Mechanism:[1] High pH (>10) deprotonates the tertiary amine, making it neutral. It releases from the sorbent and dissolves in the organic solvent.

-

LC-MS/MS Analytical Conditions

Due to the polarity of these compounds, standard C18 chromatography often results in poor peak shape and early elution (ion suppression zone). A HILIC or PFP (Pentafluorophenyl) column is recommended.

| Parameter | Condition |

| Column | Kinetex PFP (2.1 x 100 mm, 1.7 µm) OR HILIC Silica |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 10% B (Trapping)1-5 min: 10% -> 90% B5-6 min: 90% B (Wash)6.1 min: 10% B (Re-equilibration) |

| MS Mode | ESI Positive (+) |

| MRM Transitions | HBB: 360.3 → 138.0 (Quant), 360.3 → 194.0 (Qual)Nor-Derivative: 346.2 → 138.0 (Estimated based on -CH2 loss) |

Validation & Troubleshooting (Self-Validating Systems)

Recovery Check (The "Post-Column Infusion" Test)

To validate that the extraction removed matrix effects:

-

Infuse a constant stream of the analyte post-column.

-

Inject a blank plasma extract (prepared via the protocols above).

-

Pass Criteria: No significant dip (suppression) or peak (enhancement) in the baseline at the retention time of the analyte.

Common Pitfalls

-

Low Recovery on WCX (Protocol A): Usually caused by incorrect pH during loading. If the sample is acidic (< pH 4), the sorbent will not be charged, and the drug will flow through. Ensure Load pH is 6.0 - 7.5.

-

Early Elution on LC: Quaternary amines interact with silanols on standard C18 columns, causing tailing. Use a PFP column (pi-pi interactions) or add ammonium formate buffer to mask silanols.

Visualizing the WCX Mechanism

This diagram details the specific ionic switch used in Protocol A, which is the most common point of failure for researchers unfamiliar with quaternary amines.

Figure 2: Mechanism of Weak Cation Exchange (WCX) for Quaternary Amines. The "Switch" is the sorbent, not the drug.

References

-

Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers. (2019). Detailed validation of SPE methods for quaternary scopolamine derivatives. Link

-

Generic Method for the Extraction of Quaternary Amines. Biotage Application Notes. Explains the theory of WCX (HCX-Q) for permanently charged compounds. Link

-

Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine. Journal of Chromatography B. Comparison of protein precipitation vs. SPE. Link

-

PubChem Compound Summary: N-Butylscopolamine. National Center for Biotechnology Information. Chemical structure and properties (CID 9004).[3] Link

-

PubChem Compound Summary: N-Butyl Nor Scopolamine Hydrochloride. National Center for Biotechnology Information. Structure confirmation for the tertiary amine derivative (CID 71314450). Link

Sources

Troubleshooting & Optimization

troubleshooting peak tailing in N-Butyl Nor Scopolamine HPLC

Introduction & Molecule Identification

Welcome to the technical support center. You are likely experiencing severe peak tailing (Symmetry Factor > 2.0) with N-Butyl Scopolamine .[1]

Before proceeding, we must clarify the chemical nature of your analyte, as "N-Butyl Nor Scopolamine" is often used interchangeably with Hyoscine Butylbromide (Scopolamine Butylbromide) in loose laboratory terminology, though they are chemically distinct.

-

Scenario A: Hyoscine Butylbromide (Quaternary Amine)

-

Structure: N-methyl-N-butyl ammonium cation.

-

Charge: Permanently positively charged (+) regardless of pH.

-

Tailing Cause: Strong ionic interaction with anionic silanols (Si-O⁻) on the column backbone.[2]

-

Prevalence: 95% of cases. This guide focuses primarily on this scenario.

-

-

Scenario B: N-Butyl-Nor-Scopolamine (Tertiary Amine)

-

Structure: The methyl group of scopolamine is replaced by a butyl group.

-

Charge: pH-dependent.

-

Tailing Cause: Incomplete protonation or silanol interaction at mid-pH.[2]

-

Diagnostic Triage: The Decision Tree

Use this logic flow to determine your troubleshooting path.

Figure 1: Diagnostic logic for selecting the correct mobile phase strategy based on amine classification.

The Science of Tailing: Why does it happen?

The "Cation Exchange" Mechanism

N-Butyl Scopolamine (Quaternary) tails because it acts as a cation exchanger. The silica support in your C18 column contains residual silanol groups (Si-OH).[3] Even in "end-capped" columns, some silanols remain.[3][4]

-

The Interaction: The permanently positive quaternary nitrogen binds electrostatically to ionized silanols (Si-O⁻).

-

The Result: A mixed-mode retention mechanism (Hydrophobic + Ionic) causes the peak to "drag" or tail significantly.[4]

Visualizing the Problem & Solution

The diagram below illustrates how Chaotropic Agents (like Perchlorate) or Ion Pairing Agents (like Octanesulfonate) solve this by masking the charge.

Figure 2: Mechanism of tailing caused by silanol interaction and the neutralization effect of mobile phase additives.

Troubleshooting Q&A: Specific Scenarios

Q1: I am using a standard Phosphate Buffer at pH 3.0, but the tailing factor is still 1.8. Why?

Answer: Phosphate is a kosmotropic anion; it promotes structured water around the analyte and does not effectively mask the positive charge of the quaternary amine.

-

The Fix: You must switch to a Chaotropic anion or an Ion Pairing reagent.

-

Recommendation: Add Sodium 1-Octanesulfonate (10-20 mM) to your buffer. This is the standard pharmacopeial approach for this molecule. The sulfonate anion forms a neutral ion pair with the scopolamine cation, preventing it from "seeing" the silanols.

Q2: I cannot use Ion Pairing agents because I am using LC-MS. What do I do?

Answer: Non-volatile ion pairing agents (sulfonates) will ruin your MS source.

-

The Fix: Use TFA (Trifluoroacetic Acid) or PFPA (Pentafluoropropionic Acid) .

-

Why: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion pairs with the quaternary amine.

-

Protocol: Use 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). If tailing persists, increase TFA to 0.2% (Note: This may suppress MS ionization slightly, but peak shape is prioritized).

Q3: My retention time is shifting, and the peak is tailing.

Answer: This is classic "Column Equilibration Hysteresis" common with quaternary amines. The analyte is slowly saturating the active sites on the silica.

-

The Fix: You need a "Sacrificial Base" or higher buffer strength.

-

Protocol: Ensure your buffer concentration is at least 50 mM . If using UV detection, add Triethylamine (TEA) at 0.1% to the mobile phase. TEA competes for the silanol sites, effectively blocking them from the scopolamine.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (UV Detection)

Best for QC, purity analysis, and maximum symmetry.

| Parameter | Specification | Notes |

| Column | C18, End-capped, 5µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High purity silica (Type B) is mandatory. |

| Mobile Phase A | Buffer Solution (pH 3.0) | Recipe: Dissolve 6.8g KH₂PO₄ and 1.0g Sodium 1-Octanesulfonate in 1L water. Adjust pH to 3.0 with dilute Phosphoric Acid. |

| Mobile Phase B | Acetonitrile | HPLC Grade.[5] |

| Isocratic Ratio | 60% Buffer : 40% ACN | Adjust ACN ±5% to tune retention time. |

| Flow Rate | 1.0 mL/mL | |

| Temperature | 30°C - 40°C | Higher temp improves mass transfer and symmetry. |

| Expected Symmetry | < 1.3 |

Protocol B: The "Modern" Approach (LC-MS Compatible)

Best for identification and bioanalysis.

| Parameter | Specification | Notes |

| Column | C18 Hybrid Particle (e.g., Waters BEH C18 or Phenomenex Kinetex XB-C18) | Hybrid particles have fewer silanols. |

| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid | Alternatively, use 0.05% TFA if MS sensitivity allows. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Gradient | 5% B to 60% B over 10 mins | |

| Expected Symmetry | < 1.5 |

Summary of Data & Expectations

The following table summarizes the expected impact of different additives on the symmetry factor (

| Additive Type | Example Compound | Mechanism | Expected | Risk Factor |

| None (Standard) | Phosphate/Formate only | No masking | 2.0 - 3.5 | Severe Tailing |

| Sacrificial Base | Triethylamine (TEA) | Competes for Silanols | 1.4 - 1.6 | pH limitations |

| Chaotropic Salt | Sodium Perchlorate (NaClO₄) | Disrupts solvation shell | 1.2 - 1.4 | Non-volatile |

| Ion Pair (Strong) | Sodium Octanesulfonate | Neutralizes Charge | 1.0 - 1.2 | Slow equilibration |

| Volatile IP | TFA (Trifluoroacetic Acid) | Weak Ion Pairing | 1.3 - 1.5 | MS Suppression |

References

-

Japanese Pharmacopoeia (JP). Official Monographs: Scopolamine Butylbromide. (Method utilizes Sodium Lauryl Sulfate/Octanesulfonate systems for peak symmetry).

-

Phenomenex Technical Notes. How to Reduce Peak Tailing in HPLC. (Discussion on silanol interactions and quaternary amines).

-

Welch Materials. Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. (Explains the mechanism of Perchlorate/TFA on cationic analytes).

-

Agilent Technologies. It Isn't Always The Column: Troubleshooting Your HPLC Separation. (Guide on extra-column effects and mobile phase optimization).

-

Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. (Detailed breakdown of asymmetry calculations and silanol suppression).

Sources

Technical Support Center: N-Butylnorscopolamine Retention Time Reproducibility

Status: Operational Topic: Troubleshooting HPLC Retention Time (RT) Instability for N-Butylnorscopolamine and Related Scopolamine Derivatives Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Executive Summary: The Core Challenge

N-Butylnorscopolamine (often analyzed alongside or as an impurity of Scopolamine Butylbromide ) presents a unique chromatographic challenge due to its nitrogen chemistry.[1] Depending on the specific derivative (tertiary amine vs. quaternary ammonium salt), the molecule exhibits strong interactions with residual silanols on silica columns.

Most pharmacopoeial methods (USP/EP/BP) utilize Ion-Pair Chromatography (IPC) —typically using Sodium Dodecyl Sulfate (SDS)—to retain these polar, basic compounds.[1] The reproducibility issues you are facing are likely not due to the molecule itself, but rather the thermodynamic instability of the ion-pair reagent on the stationary phase .

This guide moves beyond basic "check the pump" advice to address the physicochemical root causes of RT drift in IPC methods.

Module 1: Troubleshooting Logic & Diagnostics

Q: Why does my retention time drift systematically during a sequence?

A: You are likely experiencing "Thermal Hysteresis" or "Ion-Pair Stripping." [1]

In Ion-Pair Chromatography, the stationary phase is not just the C18 ligand; it is the C18 ligand + Adsorbed Ion-Pair Reagent . This adsorption equilibrium is highly sensitive to temperature and organic modifier concentration.[1]

-

The Mechanism: If the column temperature fluctuates by even

, the amount of SDS adsorbed on the column changes, altering the effective capacity factor ( -

The Fix:

-

Thermostatting: Ensure the column compartment is actively thermostatted (Peltier), not just passive. Pre-heat the mobile phase if flow rates exceed 1.5 mL/min.[1]

-

Mobile Phase Recirculation (during equilibration): Do not run "fresh" mobile phase immediately. The column must be in equilibrium with the specific batch of ion-pair reagent.

-

Q: Why do I see batch-to-batch RT shifts when preparing new mobile phases?

A: pH precision regarding the "Amine vs. Quaternary" selectivity.

N-Butylnorscopolamine (tertiary amine) and Scopolamine Butylbromide (quaternary ammonium) respond differently to pH.[1]

-

Quaternary Ammonium: Charge is permanent; retention is driven purely by ion-pairing and hydrophobic interaction.[1]

-

Tertiary Amine (Impurity): Charge depends on pH relative to pKa.[1]

-

The Risk: If your buffer pH varies by

units, the ionization state of the impurity changes, shifting its RT relative to the parent drug. This changes the Selectivity (

Q: How do I eliminate "Ghost Peaks" or carryover?

A: The "Stickiness" of the Quaternary Amine. Quaternary amines bind aggressively to glass, stainless steel, and PEEK.

-

The Fix: Use a needle wash solution containing acidified methanol (e.g., 50:50 MeOH:Water + 0.1% Perchloric Acid or Phosphoric Acid) to protonate silanols and repel the cationic analyte.

Module 2: Visualizing the Troubleshooting Workflow

The following logic tree outlines the decision process for diagnosing RT instability specific to Ion-Pair methods.

Caption: Diagnostic logic for distinguishing between thermodynamic instability (systematic drift) and mechanical/chemical inconsistency (random drift) in IPC methods.

Module 3: Critical Experimental Protocols

Protocol A: The "Hysteresis-Free" Column Equilibration

Standard equilibration (10-20 mins) is insufficient for SDS-based mobile phases.[1]

Objective: Establish a stable monolayer of ion-pair reagent on the stationary phase.

| Step | Solvent/Composition | Flow Rate | Duration | Mechanism |

| 1.[1][2] Strip | 50:50 Methanol:Water (No Buffer) | 1.0 mL/min | 20 min | Removes old buffer salts, but not necessarily all SDS. |

| 2.[1] Passivate | Mobile Phase (High SDS Conc.) | 1.5 mL/min | 30 min | Floods the column with ion-pair reagent to saturate binding sites.[1] |

| 3. Stabilize | Working Mobile Phase | Method Flow | 60 min | Allows the adsorption equilibrium to settle at the working temperature. |

Scientist's Note: Once a column is used for Ion-Pair Chromatography (SDS/Octanesulfonate), dedicate it to that method . You will never fully strip the reagent to restore the original C18 character [1].

Protocol B: Mobile Phase Preparation (Gravimetric)

Volumetric preparation introduces errors in organic/aqueous ratio, shifting RT.

-

Do not use graduated cylinders for the organic portion.

-

Weigh the water and the organic modifier (Methanol/Acetonitrile) into the flask.

-

Add the Ion-Pair reagent (SDS) as a solid to the aqueous portion before adding the organic to prevent precipitation.

-

Filter through 0.22 µm nylon.[1] SDS micelles can scatter light; filtration ensures optical clarity for UV detection at low wavelengths (210 nm) [2].[1]

Module 4: Mechanism of Action (The "Why")

Understanding the interaction is key to fixing it.[1] The diagram below illustrates the competition between the Quaternary Ammonium Salt (Drug) and the Amine (Impurity) for the Ion-Pair sites.

Caption: The Ion-Pair Reagent (SDS) serves two roles: it creates retention sites for the cationic drug (QAC) and masks silanols to prevent peak tailing.

References

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

-

Agilent Technologies. (2019).[1][3][4] Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Application Note 5994-0947EN.[1] Retrieved from

-

Separation Science. (2023). Too Much Ion Pairing Reagents - Troubleshooting Guide. Retrieved from

-

British Pharmacopoeia. (2019).[1][3] Hyoscine Butylbromide Monograph (2.2.29). London: MHRA.[1]

-

LGC Standards. (n.d.). N-Butyl Nor Scopolamine Hydrochloride Product Sheet. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Linearity & Range for N-Butylscopolamine Quantification

This guide provides an in-depth technical comparison of analytical methodologies for N-Butylscopolamine (the active moiety of Scopolamine Butylbromide), focusing on linearity, range, and quantification strategies.[1]

Nomenclature Alert: While "N-Butylnorscopolamine" is chemically defined as the tertiary amine derivative (CAS 22235-98-9), in practical pharmaceutical analysis, the term is frequently conflated with the quaternary ammonium cation N-Butylscopolamine (the pharmacologically active component of Buscopan). This guide focuses on the Quaternary Cation (N-Butylscopolamine) , as it represents the primary analyte in pharmacokinetic (PK) and quality control (QC) contexts, while referencing the tertiary amine as a critical impurity where relevant.

Executive Analysis: The Linearity-Sensitivity Trade-off

In the development of quantification protocols for N-Butylscopolamine, researchers face a binary choice dictated by the biological matrix and required sensitivity. The linearity of the calibration curve is not an intrinsic property of the molecule but a function of the detection mechanism.

-

Scenario A: Pharmacokinetic/Bioequivalence Studies (Plasma/Urine)

-